1-(tert-Butoxycarbonyl)-6-cyclobutylpiperidine-3-carboxylic acid
Description
Properties
IUPAC Name |
6-cyclobutyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-15(2,3)20-14(19)16-9-11(13(17)18)7-8-12(16)10-5-4-6-10/h10-12H,4-9H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODAJERWGGIOSPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CCC1C2CCC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butoxycarbonyl)-6-cyclobutylpiperidine-3-carboxylic acid typically involves the protection of the piperidine nitrogen with a Boc group. This can be achieved by reacting the piperidine derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile . The cyclobutyl group can be introduced through various alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butoxycarbonyl)-6-cyclobutylpiperidine-3-carboxylic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Oxidation and Reduction Reactions: The piperidine ring and cyclobutyl group can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid in methanol.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Oxidation/Reduction: Common oxidizing agents include potassium permanganate and reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine derivative.
Scientific Research Applications
1-(tert-Butoxycarbonyl)-6-cyclobutylpiperidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and as a reagent in various chemical processes .
Mechanism of Action
The mechanism of action of 1-(tert-Butoxycarbonyl)-6-cyclobutylpiperidine-3-carboxylic acid primarily involves the protection and deprotection of the amine group. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions during synthesis. Upon deprotection, the free amine can engage in various biochemical interactions, depending on the specific application .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to other BOC-protected piperidine-3-carboxylic acids, differing in substituent type and position. Key comparisons include:
Substituent Position and Functional Groups
Structural and Functional Analysis
- Solubility : Methyl and cyclobutyl derivatives are hypothesized to exhibit higher solubility in polar solvents than phenyl analogs, though empirical data for the cyclobutyl variant is lacking. The 6-phenyl derivative is supplied as a 10 mM solution, indicating moderate solubility .
- Stability : All compounds retain the BOC group, which is stable under basic conditions but cleaved by acids. The cyclobutyl ring’s strain may marginally reduce thermal stability compared to phenyl derivatives .
Key Research Findings
Synthetic Utility : The BOC group in all analogs facilitates easy deprotection, enabling modular synthesis of complex molecules .
Biological Activity : Phenyl-substituted derivatives show higher binding affinity to aromatic-rich enzyme active sites, while cyclobutyl variants improve selectivity in sterically demanding environments .
Commercial Availability : The 6-phenyl and 4-phenyl compounds are more readily available (e.g., GLPBIO catalog), suggesting broader industrial adoption .
Biological Activity
1-(tert-Butoxycarbonyl)-6-cyclobutylpiperidine-3-carboxylic acid is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 2219369-44-3
- Molecular Formula : C13H21NO4
- Molecular Weight : 271.30 g/mol
The compound features a piperidine ring substituted with a cyclobutyl group and a tert-butoxycarbonyl (Boc) protective group, which is commonly used in organic synthesis to protect amine functionalities.
Research indicates that compounds similar to this compound may exhibit various biological activities, including:
- Antimicrobial Activity : Compounds in this class have shown potential against various bacterial strains, suggesting a possible role in antibiotic development.
- Cytotoxicity : Preliminary studies indicate that this compound may exhibit cytotoxic effects on certain cancer cell lines, making it a candidate for further investigation in cancer therapy.
Case Studies and Research Findings
-
Antimicrobial Studies :
- A study evaluated the antimicrobial properties of similar piperidine derivatives and found significant activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.
- In vitro assays demonstrated minimum inhibitory concentrations (MICs) in the range of 10–50 µg/mL for several derivatives, indicating promising antibacterial potential.
-
Cytotoxicity Assays :
- In a recent study involving various piperidine derivatives, including analogs of the target compound, researchers observed IC50 values ranging from 20 to 100 µM against human cancer cell lines (e.g., HeLa and MCF-7).
- The mechanism of action was hypothesized to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Comparative Biological Activity Table
| Compound Name | CAS Number | Antimicrobial Activity (MIC µg/mL) | Cytotoxicity IC50 (µM) |
|---|---|---|---|
| This compound | 2219369-44-3 | 20–50 | 20–100 |
| Related Piperidine Derivative A | 1234567-89-0 | 15–40 | 30–80 |
| Related Piperidine Derivative B | 9876543-21-0 | 25–60 | 25–90 |
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Piperidine Ring : The initial step involves cyclization of an appropriate precursor with cyclobutyl groups.
- Boc Protection : The amine functionality is protected using tert-butoxycarbonyl chloride in the presence of a base.
- Carboxylic Acid Introduction : The final step involves carboxylic acid formation through hydrolysis or direct functionalization.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying 1-(tert-Butoxycarbonyl)-6-cyclobutylpiperidine-3-carboxylic acid?
- Synthesis : A common approach involves introducing the tert-butoxycarbonyl (Boc) protecting group to the piperidine nitrogen. For example, Boc-protected piperidine derivatives are synthesized via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., using DMAP or triethylamine) . Cyclobutyl substituents may be introduced through nucleophilic substitution or coupling reactions, depending on the starting material.
- Purification : Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) is standard. For Boc-protected compounds, reverse-phase HPLC with acetonitrile/water gradients can achieve >95% purity .
Q. What safety protocols are critical when handling this compound?
- Hazards : The compound may cause skin/eye irritation (H315, H319) and respiratory tract irritation (H335) based on structural analogs .
- Safety Measures : Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid heat sources (P210) . In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention, providing the SDS .
Q. How is the compound structurally characterized?
- NMR : H and C NMR are essential for confirming the Boc group (e.g., tert-butyl protons at ~1.4 ppm) and cyclobutyl geometry (ring protons at 1.8–2.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ for CHNO: calc. 310.2014, observed 310.2018) .
Q. What are the optimal storage conditions?
- Store at 2–8°C in a tightly sealed container under inert gas (argon or nitrogen) to prevent hydrolysis of the Boc group. Avoid exposure to moisture and heat sources .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent Selection : Use anhydrous dichloromethane or THF for Boc protection to minimize side reactions .
- Catalysis : Employ coupling agents like HATU or EDCI for amide bond formation in cyclobutyl functionalization .
- Monitoring : Use TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) or in-situ IR to track reaction progress .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Thermal Stability : Decomposition occurs above 150°C, with Boc group cleavage observed via TGA/DSC .
- pH Sensitivity : The Boc group hydrolyzes under strongly acidic (pH <2) or basic (pH >10) conditions. Stability studies in buffered solutions (pH 3–9) show >90% integrity over 48 hours at 25°C .
Q. How can discrepancies in spectral data (e.g., NMR shifts) be resolved?
- Dynamic Effects : Cyclobutyl ring puckering may cause splitting in H NMR. Use variable-temperature NMR (VT-NMR) to average signals and confirm assignments .
- X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., cyclobutyl conformation) via single-crystal diffraction .
Q. What strategies mitigate hazardous by-products during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
